4-(Benzyloxy)-2,3-difluorophenol
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Overview
Description
4-(Benzyloxy)-2,3-difluorophenol is an organic compound belonging to the phenol family It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2,3-difluorophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the benzoylation of substituted phenols followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2,3-difluorophenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone structure.
Reduction: Reduction reactions can be used to modify the benzyloxy group or the phenol ring.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring.
Scientific Research Applications
4-(Benzyloxy)-2,3-difluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2,3-difluorophenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: This compound lacks the fluorine atoms present in 4-(Benzyloxy)-2,3-difluorophenol.
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound has a hydroxyl group instead of fluorine atoms.
4-(Benzyloxy)-2-hydroxybenzylideneamine: This compound contains an imine group in place of the fluorine atoms.
Uniqueness
The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry. These properties differentiate it from similar compounds and make it a valuable molecule for various applications.
Properties
IUPAC Name |
2,3-difluoro-4-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c14-12-10(16)6-7-11(13(12)15)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHDIBOQQCUSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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